2,2-Difluoro-1-Methylcyclopropanecarboxamide
Overview
Description
2,2-Difluoro-1-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H7F2NO . It has a molecular weight of 135.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-1-Methylcyclopropanecarboxamide is 1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving 2,2-Difluoro-1-Methylcyclopropanecarboxamide, research on difluoromethylation processes could provide insights into potential reactions .Physical And Chemical Properties Analysis
2,2-Difluoro-1-Methylcyclopropanecarboxamide is a solid compound . It has a molecular weight of 135.11 and a molecular formula of C5H7F2NO .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the difluoromethylene group in this compound is considered a bioisostere for an oxygen atom. This means it can mimic the properties of oxygen in biological molecules, potentially leading to new drugs with improved bioavailability and biological activity .
Polymer Research
This compound has been utilized in polymer research, particularly in the modification of polybutadiene backbones. It can trap 1,3-diradicals formed during mechanochemical activation, which is a process that can strengthen the material properties of polymers .
Safety and Hazards
The safety data sheet for a similar compound, (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
As for future directions, there are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The study of compounds like 2,2-Difluoro-1-Methylcyclopropanecarboxamide could contribute to the development of new methods for the biodegradation of these compounds.
properties
IUPAC Name |
2,2-difluoro-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXQGQXDNQXECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-Methylcyclopropanecarboxamide |
Synthesis routes and methods
Procedure details
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